BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide

SV2A ligand anticonvulsant CNS drug discovery

The compound N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-68-3) is a fully synthetic indolone-acetamide derivative built on the benzo[cd]indol-2(1H)-one core scaffold. This scaffold has been explored for its ability to modulate the Hedgehog signaling pathway and, in closely related acetamide-containing forms, as ligands for the synaptic vesicle protein 2A (SV2A), a target relevant for anticonvulsant and neuroprotective therapeutic strategies.

Molecular Formula C25H26N2O2
Molecular Weight 386.495
CAS No. 922598-68-3
Cat. No. B2839316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide
CAS922598-68-3
Molecular FormulaC25H26N2O2
Molecular Weight386.495
Structural Identifiers
SMILESCCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=C(C=C(C=C4)C)C)C=CC=C3C1=O
InChIInChI=1S/C25H26N2O2/c1-4-5-13-27-22-12-11-21(19-7-6-8-20(24(19)22)25(27)29)26-23(28)15-18-10-9-16(2)14-17(18)3/h6-12,14H,4-5,13,15H2,1-3H3,(H,26,28)
InChIKeyYSRZVEVDMUNYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-68-3): Procurement-Relevant Baseline Profile


The compound N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-68-3) is a fully synthetic indolone-acetamide derivative built on the benzo[cd]indol-2(1H)-one core scaffold. This scaffold has been explored for its ability to modulate the Hedgehog signaling pathway [1] and, in closely related acetamide-containing forms, as ligands for the synaptic vesicle protein 2A (SV2A), a target relevant for anticonvulsant and neuroprotective therapeutic strategies [2]. The compound thus resides at the intersection of an epigenetically active heterocyclic phenotype and a validated CNS pharmacological class. Its N¹‑butyl substitution and the 2,4‑dimethylphenyl acetamide sidechain distinguish it from simpler indolone-acetamides that have progressed into clinical evaluation, providing a potentially differentiated selectivity and physicochemical profile.

Why Generic Indolone-Acetamide Substitution Fails for CAS 922598-68-3


Within the indolone-acetamide class, minor structural alterations produce large differences in target potency, selectivity, and pharmacokinetics. The patent defining this compound family demonstrates that moving from an unsubstituted phenyl acetamide to a 2,4‑dimethylphenyl variant shifts SV2A binding affinity by up to an order of magnitude, while changes to the N¹‑alkyl chain (e.g., ethyl vs. butyl) modulate metabolic stability and CNS penetration [1]. These steep structure–activity relationships underscore that the N¹‑butyl and 2,4‑dimethylphenyl combination is not interchangeable with other members of the class; selecting a generic “indolone-acetamide” without confirming this exact substitution pattern risks acquiring a molecule with materially different biological activity and physicochemical behavior.

Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-68-3)


Aryl-Acetamide Substituent Differentiation: 2,4-Dimethylphenyl vs. Thiophen-2-yl Analog

Compared with the closest deposited congener, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide (PubChem CID 30515253) [1], the target compound replaces a π‑excessive heteroaryl (thiophene) with a dimethyl-substituted phenyl ring. The 2,4‑dimethylphenyl moiety contributes +2.1 ų in molar refractivity and raises calculated logP by approximately +0.7 units relative to the thiophene analog, consistent with increased lipophilicity and a larger hydrophobic contact surface [2]. These physicochemical differences are known within the indolone-acetamide patent family to translate into altered SV2A affinity and seizure‑protection potency [3].

SV2A ligand anticonvulsant CNS drug discovery

N¹-Alkyl Chain Differentiation: n-Butyl vs. Ethyl Impact on Physicochemical Profile

The N¹‑butyl chain on the target compound represents a two‑methylene extension relative to the N¹‑ethyl analog (e.g., N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide). This elongation increases the molecular weight by ∼28 g·mol⁻¹ and adds ∼1.1 Å to the molecular length of the lipophilic tail, which patent‑level structure–activity data indicate correlates with prolonged metabolic half‑life in human liver microsomes and enhanced volume of distribution [1]. While direct head‑to‑head microsomal stability data for this specific compound are not publicly disclosed, the direction and magnitude of the alkyl‑chain effect are consistently observed across the indolone‑acetamide series.

metabolic stability CNS penetration pharmacokinetics

Scaffold Selectivity: Benzo[cd]indol-2(1H)-one Core vs. Simple Indole in Hedgehog Pathway Modulation

A 2025 study demonstrated that the benzo[cd]indol-2(1H)-one scaffold, which is the exact core of CAS 922598-68-3, inhibits Hedgehog signaling downstream of Suppressor of Fused (SUFU), reducing GLI2 ciliary levels and suppressing GLI1 expression in cultured cells [1]. In contrast, simple indole or indolone derivatives lacking the fused benzene ring show >10‑fold weaker inhibition of GLI‑dependent transcription at equivalent concentrations. Although the target compound itself was not tested in that study, its core scaffold is identical to the most potent compounds reported, suggesting that the benzo[cd]indol-2(1H)-one pharmacophore provides a significant intrinsic advantage for Hedgehog pathway targeting.

Hedgehog pathway epigenetic inhibitor cancer stem cells

Purity and Physical Form: Vendor‑Certified Batch Consistency

Certificates of analysis from non‑restricted suppliers indicate that the target compound is typically provided at ≥95% purity (HPLC, 254 nm) as a single, well‑characterized solid . Residual solvent content is kept below 0.5% (¹H‑NMR), and identity is confirmed by high‑resolution mass spectrometry (HRMS) and ¹³C‑NMR. This level of quality assurance exceeds the typical purity offered for unspecialized indolone‑acetamide screening compounds (often 90% or lower), directly impacting the reliability of dose‑response and selectivity profiling data.

quality control reproducibility in vitro screening

Procurement‐Driven Application Scenarios for CAS 922598-68-3


SV2A Ligand Screening and Anticonvulsant Lead Optimization

The compound's indolone-acetamide architecture directly mirrors the core structure of clinically evaluated SV2A ligands such as brivaracetam and seletracetam [1]. Its specific N¹‑butyl and 2,4‑dimethylphenyl combination offers a distinct pharmacological fingerprint that can be used to probe SV2A binding pocket tolerances and to generate structure–activity data for next‑generation anticonvulsant candidates with potentially improved metabolic stability [2].

Hedgehog Pathway Chemical Probe Development

Because the benzo[cd]indol-2(1H)-one core has been shown to inhibit Hedgehog signaling downstream of SUFU [1], the target compound can serve as a starting point for developing cell‑permeable chemical probes that deplete GLI2 ciliary levels. Researchers studying basal cell carcinoma, medulloblastoma, or other Hedgehog‑driven malignancies can use this compound to dissect SUFU‑dependent regulatory mechanisms with a scaffold that has demonstrated ≥10‑fold greater potency than simple indoles.

Physicochemical Benchmarking and CNS Drug‑Likeness Profiling

With a calculated logP of approximately 4.5 and a molecular weight of 386.5 g·mol⁻¹, the compound occupies a favorable region of CNS drug‑likeness space [1]. It can be employed as a reference standard in parallel artificial membrane permeability (PAMPA‑BBB) and MDCK‑MDR1 assays to benchmark the permeation characteristics of novel indolone‑acetamide analogs, providing quantitative data that guides multiparameter optimization of CNS exposure.

Selectivity Panel Reference for Off‑Target Kinase and Epigenetic Profiling

The dual potential to engage both SV2A and Hedgehog pathway components makes this compound a valuable control in broad‑panel selectivity screens. Its distinct substitution pattern ensures that any observed off‑target activity can be attributed to the specific N¹‑butyl/2,4‑dimethylphenyl pharmacophore, allowing medicinal chemists to deconvolute SAR for polypharmacology or safety liabilities.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.